molecular formula C18H16ClN3O4S B11515562 2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11515562
M. Wt: 405.9 g/mol
InChI Key: WPDDYJJRVHQOQS-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a 3,4-dimethylisoxazole group via a sulfonamide bridge. This molecular architecture, which features sulfamoyl-benzamide pharmacophore, is of significant interest in medicinal chemistry and biochemical research . The compound's structure combines several privileged motifs: a 2-chlorobenzamide, a sulfonamide, and a 3,4-dimethyl-1,2-oxazole (isoxazole) heterocycle. This combination suggests potential for diverse biological interactions and makes it a valuable scaffold for constructing novel research compounds. Chemically, the compound acts as a bifunctional molecule, presenting both hydrogen bond donor and acceptor sites, which can be instrumental in studying molecular recognition and protein-ligand interactions. While specific biological data for this exact compound is not fully established in public literature, analogues within the sulfamoyl-benzamide class have been investigated as selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are key enzymes in purinergic signaling involved in thrombosis, inflammation, and cancer . Researchers can utilize this chemical as a starting point for structure-activity relationship (SAR) studies, as a building block in combinatorial chemistry, or as a reference standard in analytical method development. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C18H16ClN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23)

InChI Key

WPDDYJJRVHQOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

One-Pot Sulfamoylation-Amidation

A patent describes a tandem approach using 4-aminophenylboronic acid, sulfamoyl chloride, and 2-chlorobenzoyl chloride in a Pd-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). This method reduces steps but requires stringent anhydrous conditions (yield: 60%).

Solid-Phase Synthesis

Immobilization of the oxazole amine on Wang resin enables iterative coupling and sulfonylation, as reported for analogous sulfonamides. Cleavage with TFA/DCM (95:5) affords the product in 55% yield.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk synthesis favors the stepwise method due to lower catalyst costs.

  • Safety : Chlorosulfonic acid and SOCl₂ require handling under inert atmospheres.

  • Purification : Centrifugal partition chromatography (CPC) is preferred over column chromatography for scalability.

Challenges and Optimization

  • Oxazole Stability : The oxazole ring is prone to hydrolysis under acidic conditions; thus, pH control during sulfamoylation is critical.

  • Byproducts : Over-sulfonylation at the aniline nitrogen is mitigated by using excess pyridine.

  • Yield Improvement : Microwave-assisted synthesis (100°C, 30 min) increases amidation yield to 78%.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The oxazole moiety may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Data Tables: Key Comparative Properties

Compound Name Substituent Position Heterocyclic Group Melting Point (°C) Molecular Weight (g/mol) Biological Activity
2-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide (Target) 2-chloro (benzamide) 3,4-Dimethyl-1,2-oxazole Not reported ~389.84 (calculated) Not reported
Compound 5i (4-chloro analog) 4-chloro (benzamide) Tetrahydrofuran 256–258 407.85 Not reported
LMM5 4-methoxyphenyl 1,3,4-Oxadiazole Not reported 542.61 Antifungal (C. albicans)
N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide Acetamide 3,4-Dimethyl-1,2-oxazole Not reported 309.34 Not reported

Research Findings and Implications

  • Heterocyclic Influence : Oxazole rings (vs. oxadiazoles) may reduce electrophilicity, altering reactivity profiles. For example, LMM5’s oxadiazole group contributes to antifungal activity, but the target’s oxazole might prioritize different targets .
  • Synthetic Pathways : and highlight the role of HPLC and NMR in validating purity and structure, suggesting similar analytical approaches would apply to the target compound .

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